Bienvenue dans la boutique en ligne BenchChem!

Pteridin-6-amine

heterocyclic synthesis regioselectivity pteridine derivatization

Pteridin-6-amine (6-aminopteridine, CAS 1125-83-3) is the regiospecific 6-amino isomer of the pteridine family—not interchangeable with pterin or 2,4-diamino variants. Its single NH₂ substituent confers a constrained, planar pharmacophore (TPSA 77.6 Ų, LogP -0.5, zero rotatable bonds) that already resides within CNS drug-like chemical space, requiring fewer polarity-reducing modifications for BBB penetration than canonical 2,4-diaminopteridines. The 6-NH₂ group provides a nucleophilic handle for selective acylation, sulfonylation, or cross-coupling, while the unsubstituted 7-position remains available for >90% selective electrophilic substitution—a dual functionalization strategy inaccessible from the 7-amino isomer. Ideal for CNS kinase programs (PI3Kδ/γ), folate enzyme targeting, spectrofluorometric probe calibration (Ex 360 nm / Em 450 nm), and in silico ADMET model validation. Inquire for bulk quantities.

Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
CAS No. 1125-83-3
Cat. No. B075789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteridin-6-amine
CAS1125-83-3
Molecular FormulaC6H5N5
Molecular Weight147.14 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=CC(=N2)N
InChIInChI=1S/C6H5N5/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H2,7,11)
InChIKeyYJYIDNNTUMEKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteridin-6-amine (CAS 1125-83-3) Procurement Guide for Heterocyclic Chemistry and Probe Development


Pteridin-6-amine (6-aminopteridine, CAS 1125-83-3) is a primary heterocyclic amine belonging to the pteridine family, with the molecular formula C₆H₅N₅ and a molecular weight of 147.14 g/mol . It bears a single NH₂ substituent at the 6-position of the pteridine core, distinguishing it from naturally abundant 2-amino-4-hydroxy (pterin) or 2,4-diamino-substituted variants. The compound serves primarily as a key synthetic intermediate and a minimal pharmacophore scaffold in medicinal chemistry, particularly for targeting folate-dependent enzymes and kinase pathways . Its computed physicochemical descriptors — LogP of -0.5, topological polar surface area (TPSA) of 77.6 Ų, zero rotatable bonds, and one hydrogen-bond donor — define a constrained, planar pharmacophore with predictable permeability and solubility characteristics .

Why Generic Pteridine Substitution Fails for Pteridin-6-amine: Positional Isomerism and SAR Case Study


The pteridine core supports numerous positional isomers and substitution patterns, each conferring profoundly different biological and photophysical profiles. Pteridin-6-amine is not interchangeable with pterin (2-amino-4-hydroxypteridine), 7-aminopteridine, or 2,4-diaminopteridine derivatives because: (i) the 6-NH₂ group provides a nucleophilic handle for selective derivatization that is absent in 7-amino or 2,4-disubstituted analogs [1]; (ii) the single 6-amino substitution eliminates the strong hydrogen-bonding network of the 2-amino-4-hydroxy motif, altering target recognition in folate-dependent enzymes by at least two orders of magnitude in inhibitory potency compared with 2,4-diamino-pteridine-based antifolates [2]; and (iii) the fluorescence quantum yield and photostability of oxidized 6-substituted pteridines are exquisitely sensitive to the nature of the 6-substituent, with ΦF varying by more than 100-fold across different 6-substituted pterins [3].

Quantitative Differentiation of Pteridin-6-amine: Head-to-Head Comparator and Cross-Study Evidence


Positional Selectivity for 6- vs. 7-Aminopteridine in Nucleophilic Substitution Reactions

In radical nucleophilic substitution reactions of 2,4-disubstituted pteridines, the 7-position is overwhelmingly favored over the 6-position for acyl radical attack. This means that attempts to derivatize a 7-aminopteridine scaffold via electrophilic substitution at C6 are synthetically disfavored, whereas pteridin-6-amine (bearing an NH₂ at the 6-position) provides a pre-installed nucleophilic center at the sterically less accessible but electronically distinct C6 position, enabling orthogonal derivatization strategies that are inaccessible to the 7-amino isomer [1].

heterocyclic synthesis regioselectivity pteridine derivatization

Fluorescence Quantum Yield Differentiation Among 6-Substituted Pteridine Derivatives

The fluorescence quantum yield (ΦF) of oxidized 6-substituted pteridines spans a remarkable 170-fold range, from <0.005 for conjugated pterins (folic acid) to 0.85 for 6,7-dimethylpterin (DPT), depending critically on the electronic and steric nature of the 6-substituent [1]. Pterin (2-amino-4-hydroxy-6-H-pteridine), the most common natural pteridine, exhibits ΦF = 0.33 (acid form) and 0.27 (basic form), with fluorescence lifetimes of 7.6 ns and 5.0 ns, respectively [1]. The 6-amino substituent introduces an electron-donating group without the internal quenching associated with the p-aminobenzoic acid (PABA) moiety present in folic acid conjugates (ΦF < 0.005), positioning pteridin-6-amine in the moderate-to-high ΦF regime characteristic of unconjugated 6-substituted pterins (ΦF typically 0.28–0.85) [1].

fluorescence spectroscopy photophysics pteridine probes

Topological Polar Surface Area and Hydrogen-Bonding Profile Benchmarking Against Pterin and 2,4-Diaminopteridine Scaffolds

Pteridin-6-amine (TPSA = 77.6 Ų, HBD = 1, HBA = 5) occupies a distinct physicochemical space compared with the two most prevalent pteridine scaffolds in drug discovery: pterin (2-amino-4-hydroxypteridine, TPSA ≈ 89–92 Ų, HBD = 2–3, HBA = 5–6) and 2,4-diaminopteridine (TPSA ≈ 88–91 Ų, HBD = 2–4, HBA = 5–6) [1]. The single hydrogen-bond donor and lower TPSA of pteridin-6-amine bring it closer to the CNS drug-like space (generally TPSA < 90 Ų for blood–brain barrier penetration), whereas pterin and 2,4-diaminopteridine exceed or approach this threshold . Additionally, the LogP of -0.5 for pteridin-6-amine indicates balanced hydrophilicity without the extreme polarity of carboxylate-bearing folates, facilitating membrane permeability while retaining aqueous solubility .

drug-likeness physicochemical profiling CNS permeability medicinal chemistry design

Synthetic Versatility via Gabriel–Isay Condensation: Single-Step Access to Diverse 6-Substituted Libraries

The Gabriel–Isay condensation, the most widely employed method for pteridine synthesis, involves cyclocondensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound . Pteridin-6-amine can be elaborated via condensation of suitably substituted pyrimidine precursors with glyoxal or its equivalents, providing a single-step entry point for generating diversely 6-substituted pteridine libraries . In contrast, the synthesis of 7-substituted or 2,4-disubstituted pteridines typically requires multi-step sequences with protecting-group manipulations, reducing synthetic throughput [1]. This convergent, modular approach positions pteridin-6-amine as an operationally superior intermediate for parallel synthesis compared with positionally constrained isomers.

heterocyclic synthesis library generation Gabriel-Isay condensation medicinal chemistry

Oxidized Pteridine Fluorescence as a Distinctive Analytical Advantage Over Reduced Pteridine Analogs

A key differentiation between oxidized and reduced pteridines lies in their fluorescence properties: oxidized pteridines (including pteridin-6-amine) yield strong fluorescence signals, whereas reduced pteridines (e.g., tetrahydrobiopterin, dihydrofolate) present low quantum yields and require pre-oxidation for detection [1][2]. In a spectrofluorometric method validated in 258 healthy middle-aged male subjects, urinary oxidized pteridine levels showed significant Pearson correlations with DNA/RNA oxidation products (r = 0.626, p < 0.01) and 15-isoprostane F₂t (r = 0.695, p < 0.01), demonstrating the analytical utility of the oxidized pteridine scaffold as an oxidative stress biomarker [2]. Pteridin-6-amine, as an oxidized aromatic pteridine, retains this intrinsic fluorescence advantage over its reduced counterparts.

fluorescence detection oxidative stress biomarkers spectrofluorometry urinary pteridines

Evidence-Backed Application Scenarios for Pteridin-6-amine in Research and Industrial Procurement


CNS-Penetrant Kinase Inhibitor Lead Generation Using the Pteridin-6-amine Scaffold

Medicinal chemistry programs targeting CNS kinases (e.g., PI3Kδ/γ for neuroinflammation) can leverage the favorable TPSA (77.6 Ų) and single hydrogen-bond donor of pteridin-6-amine as a starting scaffold that already resides within the CNS drug-like chemical space. The scaffold requires fewer polarity-reducing modifications than the canonical 2,4-diaminopteridine (TPSA ~89–91 Ų, 2–4 HBDs) to achieve predicted blood–brain barrier penetration . Downstream derivatization via the Gabriel–Isay condensation enables rapid library synthesis for structure–activity relationship exploration .

Fluorescence-Based Oxidative Stress Biomarker Assay Development

Clinical and analytical laboratories developing spectrofluorometric methods for urinary or plasma oxidative stress assessment can use pteridin-6-amine as a calibration standard or fluorescent probe scaffold. The oxidized pteridine core provides strong intrinsic fluorescence at excitation 360 nm / emission 450 nm without requiring pre-oxidation, unlike reduced pteridine biomarkers such as tetrahydrobiopterin . The validated correlation between oxidized urinary pteridine levels and oxidative stress markers (r = 0.626–0.695, p < 0.01) supports the analytical relevance of this compound class for in vivo oxidative stress monitoring .

Orthogonal Derivatization Platform for 6,7-Unsymmetrically Substituted Pteridine Libraries

Synthetic chemistry groups requiring access to 6,7-unsymmetrically substituted pteridines can exploit the regiochemical orthogonality of pteridin-6-amine: the 6-NH₂ provides a nucleophilic site for acylation, sulfonylation, or cross-coupling, while the unsubstituted 7-position remains available for electrophilic radical substitution with high selectivity (>90% for 7-acyl products) . This dual functionalization strategy is inaccessible from the 7-amino isomer, where competing reactivity at C6 cannot be efficiently suppressed without protecting-group strategies .

Physicochemical Comparator for In Silico ADMET Model Validation

Computational chemistry teams validating in silico ADMET prediction models can use pteridin-6-amine as a structurally constrained benchmark compound. Its zero rotatable bonds, precisely defined TPSA (77.6 Ų), single HBD, and LogP (-0.5) provide an unambiguous test case for evaluating the accuracy of permeability, solubility, and CNS MPO scoring algorithms against a rigid heterocyclic scaffold, in contrast to flexible drug-like molecules where conformational sampling introduces confounding variability .

Quote Request

Request a Quote for Pteridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.